1H-benzimidazole;nitric acid
Description
1H-Benzimidazole is a nitrogen-containing heterocyclic compound formed by the fusion of a benzene ring with an imidazole ring. It is a privileged scaffold in medicinal chemistry due to its structural versatility and diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The compound’s aromaticity and planar structure enable strong interactions with biological targets, such as enzymes and DNA . Substitutions at the N-1, C-2, or C-5/C-6 positions significantly modulate its bioactivity .
Nitric acid (HNO₃) is a strong oxidizing acid, often used in nitration reactions to introduce nitro (-NO₂) groups into organic compounds. In the context of 1H-benzimidazole derivatives, nitration enhances electronic properties and bioactivity by increasing electron-withdrawing effects, improving binding affinity to targets like kinases or microbial enzymes .
Properties
CAS No. |
56949-76-9 |
|---|---|
Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
1H-benzimidazole;nitric acid |
InChI |
InChI=1S/C7H6N2.HNO3/c1-2-4-7-6(3-1)8-5-9-7;2-1(3)4/h1-5H,(H,8,9);(H,2,3,4) |
InChI Key |
NSYCNXOFRPQHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example, the reaction of o-phenylenediamine with formic acid or its derivatives can yield 1H-benzimidazole . Another method involves the cyclization of N-aryl amidines with orthoesters .
Industrial Production Methods: In industrial settings, 1H-benzimidazole is often produced by the reaction of o-phenylenediamine with formic acid under high temperature and pressure conditions. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Reaction Conditions and Mechanisms
Nitration of 1H-benzimidazole derivatives typically involves electrophilic aromatic substitution (EAS), where nitric acid acts as both a nitrating agent and a proton source. Key findings include:
-
Fuming nitric acid (HNO₃) is preferred over traditional nitrating mixtures (e.g., HNO₃/H₂SO₄) to avoid unwanted side products and simplify purification .
-
Reactions often proceed under mild conditions (room temperature to 50°C), with yields exceeding 85% in optimized protocols .
-
The nitrogen atoms in the imidazole ring influence regioselectivity, directing nitration to specific positions on the benzene ring .
Regioselectivity and Product Analysis
The position of nitration depends on substituents and reaction conditions:
Notable Observations :
-
Tautomerism : Nitro groups at positions 4 and 7 exist in equilibrium due to tautomerism in the benzimidazole ring .
-
Steric Effects : Bulky substituents (e.g., N-methyl groups) shift nitration to less hindered positions (e.g., 6-position) .
Characterization of Nitro Derivatives
Key spectroscopic data for nitrobenzimidazoles:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV λₘₐₓ (nm) | Reference |
|---|---|---|---|---|
| 5-Nitro-1H-benzimidazole | 8.45 (s, 1H, H-4) | 145.2 (C-NO₂) | 315 | |
| 4(7)-Nitro-1H-benzimidazole | 8.32 (d, 1H, J=8.5 Hz) | 142.8 (C-NO₂) | 308 |
Methods :
-
¹H/¹³C NMR : Used to confirm substitution patterns and tautomeric equilibria .
-
UV-Vis Spectroscopy : Identifies electronic transitions influenced by nitro group positioning .
Oxidative Functionalization
Nitric acid can oxidize sulfur-containing benzimidazole derivatives:
Scientific Research Applications
1H-Benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1H-benzimidazole involves its interaction with various molecular targets. In medicinal applications, it often binds to the active sites of enzymes or receptors, inhibiting their activity. For example, benzimidazole derivatives can inhibit tubulin polymerization, which is essential for cell division in parasitic organisms . This leads to the disruption of cellular processes and ultimately the death of the parasite.
Comparison with Similar Compounds
Nitro-Substituted Derivatives
- 1-(4-Nitrophenyl)-1H-benzimidazole (CAS 22492-14-4): Structure: A nitro group at the N-1 phenyl substituent. Synthesis: Prepared via N-alkylation of 1H-benzimidazole with 4-nitrobenzyl halides under basic conditions .
2-Methoxy-5-nitro-1H-benzimidazole (CAS 89843-45-8) :
6-Nitro-1H-benzimidazole Derivatives :
Halogen-Substituted Derivatives
- 2-Chloro-1H-benzimidazole: Activity: Chlorine at C-2 improves anticancer potency. For example, compound 4c (with a 4-chlorophenyl group) showed superior activity against five cancer cell lines compared to non-halogenated analogues . Mechanism: Halogens enhance lipophilicity and target binding via halogen bonding .
2-Methyl-1H-benzimidazole (CAS 615-15-6) :
Comparative Pharmacological Profiles
Key Findings :
- Nitro groups enhance electron-deficient character, improving interactions with enzymatic pockets (e.g., Sirtuins) .
- Halogen substituents (Cl, F) increase lipophilicity and membrane permeability, critical for antitumor activity .
- Hydroxyl groups improve solubility but may reduce metabolic stability .
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